N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(naphtho[2,1-b]furan-1-yl)acetamide
Description
Properties
Molecular Formula |
C22H17NO4 |
|---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
2-benzo[e][1]benzofuran-1-yl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide |
InChI |
InChI=1S/C22H17NO4/c24-21(23-16-6-8-18-20(12-16)26-10-9-25-18)11-15-13-27-19-7-5-14-3-1-2-4-17(14)22(15)19/h1-8,12-13H,9-11H2,(H,23,24) |
InChI Key |
XJNFLZAEHGGWEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CC3=COC4=C3C5=CC=CC=C5C=C4 |
Origin of Product |
United States |
Preparation Methods
Table 1: Key Reactants and Functional Groups
| Component | Reactant Type | Role in Synthesis |
|---|---|---|
| Naphtho[2,1-b]furan | Carboxylic acid/ester/acyl chloride | Acyl donor for amide bond formation |
| 2,3-Dihydro-1,4-benzodioxin-6-amine | Amine nucleophile | Acyl acceptor for amide bond formation |
Method 1: Acyl Chloride-Mediated Coupling
Reaction Overview
This method employs naphtho[2,1-b]furan-1-carboxylic acid (or its ester) converted to an acyl chloride intermediate, which reacts with the benzodioxin amine.
Detailed Protocol
-
Step 1: Synthesis of Naphtho[2,1-b]furan-1-carboxylic Acid
-
Step 2: Acid to Acyl Chloride Conversion
-
Step 3: Amide Bond Formation
Mechanistic Pathway
-
Activation : The ester undergoes nucleophilic acyl substitution with PCl₅, forming the acyl chloride.
-
Nucleophilic Attack : The benzodioxin amine attacks the electrophilic carbonyl carbon of the acyl chloride.
-
Dehydrochlorination : HCl is eliminated, yielding the desired amide.
Table 2: Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Ester Synthesis | K₂CO₃, DMF, 80°C, 12 h | 65–75 |
| Acyl Chloride Formation | PCl₅, THF, 0°C → RT, 2 h | 80–85 |
| Amide Coupling | CH₂Cl₂, 25°C, 4 h | 70–80 |
Method 2: Coupling Agent-Mediated Amidation
Reaction Overview
This approach uses coupling agents (e.g., EDC/HOBt) to directly react the naphthofuran carboxylic acid with the benzodioxin amine.
Detailed Protocol
-
Step 1: Carboxylic Acid Activation
-
Step 2: Amine Addition
-
Add 2,3-dihydro-1,4-benzodioxin-6-amine (1.1 equivalents) and stir at 25°C for 12 hours.
-
Workup: Dilute with CH₂Cl₂, wash with aqueous HCl (0.1 M), and purify via chromatography.
-
Advantages
-
Avoids hazardous acyl chlorides.
-
High functional group tolerance.
Table 3: Coupling Agent Efficiency
Method 3: Ester-to-Amide Conversion
Reaction Overview
This method exploits the reactivity of naphthofuran esters toward amines under basic conditions.
Detailed Protocol
-
Step 1: Ester Synthesis
-
Step 2: Aminolysis
Mechanistic Insights
-
Nucleophilic Attack : The amine attacks the ester carbonyl, forming a tetrahedral intermediate.
-
Elimination : Methanol is released, yielding the amide.
Table 4: Ester vs. Amide Reactivity
Method 4: Bromoacetamide Intermediate Approach
Reaction Overview
This method involves synthesizing a bromoacetamide derivative of the naphthofuran, followed by nucleophilic substitution with the benzodioxin amine.
Detailed Protocol
-
Step 1: Bromoacetamide Synthesis
-
Step 2: Amine Displacement
Key Considerations
-
Solvent Choice : DMF enhances reaction rate due to its polar aprotic nature.
-
Base Strength : LiH provides strong deprotonation for SN2 mechanisms.
Table 5: Substitution Efficiency
Comparative Analysis of Methods
Table 6: Method Comparison
| Method | Advantages | Disadvantages | Yield Range (%) |
|---|---|---|---|
| Acyl Chloride | High efficiency, scalable | Hazardous reagents | 70–85 |
| Coupling Agents | Mild conditions, safe | Cost of reagents | 75–85 |
| Ester-to-Amide | Low-cost reagents | Long reaction times | 60–70 |
| Bromoacetamide | Simplified purification | Moderate yields | 65–75 |
Spectroscopic Characterization
Key Peaks (Hypothetical Data from Analogous Compounds)
| Technique | Expected Peaks |
|---|---|
| ¹H NMR | δ 7.2–7.8 (naphthofuran), δ 3.8–4.2 (dioxin OCH₂), δ 2.1 (COCH₂) |
| IR | ν 1650 cm⁻¹ (C=O), 1240 cm⁻¹ (C–O) |
| Mass Spec | [M+H]⁺ = 413.2 (m/z) |
Chemical Reactions Analysis
Types of Reactions
Naphtho[2,1-b]furan-1-acetamide, N-(2,3-dihydro-1,4-benzodioxin-6-yl)- undergoes various types of chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions to form corresponding oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can be carried out to introduce different functional groups onto the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphtho[2,1-b]furan-1-acetic acid derivatives, while reduction may produce naphtho[2,1-b]furan-1-ethylamine derivatives .
Scientific Research Applications
Naphtho[2,1-b]furan-1-acetamide, N-(2,3-dihydro-1,4-benzodioxin-6-yl)- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and analgesic activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of Naphtho[2,1-b]furan-1-acetamide, N-(2,3-dihydro-1,4-benzodioxin-6-yl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to produce desired biological effects.
Affecting Signal Transduction: Influencing cellular signaling pathways to alter cellular responses.
Comparison with Similar Compounds
Comparison with Structural Analogs
Benzodioxin-Containing Acetamide Derivatives
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetamide ()
- Structure : Simplest analog lacking the naphthofuran group.
- Synthesis : Prepared via acetylation of 2,3-dihydro-1,4-benzodioxin-6-amine.
- Properties: Colorless oil; HRMS confirms molecular formula (C₁₀H₁₁NO₃). NMR data indicate aromatic protons and dihydrobenzodioxin ring stability .
- Bioactivity: Not explicitly stated, but benzodioxin derivatives often exhibit anti-inflammatory activity (e.g., 2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid shows ibuprofen-like potency ).
2-[(4-Chlorophenyl)sulfonylamino]-N-(3,5-dimethylphenyl)acetamide (Compound 7l, )
- Structure : Incorporates a sulfonamide and substituted phenyl group.
- Bioactivity : Demonstrated potent antimicrobial activity (MIC: 4–8 µg/mL against S. aureus and E. coli) with low hemolytic toxicity .
Naphthofuran-Based Acetamides
N-(1-Methyl-2-oxo-1,2-dihydronaphtho[2,1-b]furan-1-yl)acetamide (Compound 3a, )
- Structure : Contains a methyl and ketone group on the naphthofuran ring.
- Properties : White amorphous solid; HRMS (m/z 256.0968) confirms stability under synthetic conditions.
Hybrid Benzodioxin-Naphthofuran Derivatives
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)oxyacetamide ()
- Structure: Replaces naphthofuran with a thienopyrimidine ring.
- Properties : Molecular weight 387.86; structural rigidity from the pyrimidine ring may affect pharmacokinetics .
- Bioactivity: Thienopyrimidine derivatives are often explored for kinase inhibition, suggesting possible anticancer applications.
Comparative Analysis Table
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(naphtho[2,1-b]furan-1-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to elucidate the biological activity of this compound, highlighting relevant research findings, potential therapeutic applications, and future directions for study.
Chemical Structure and Properties
The compound features a benzodioxin moiety linked to a naphtho[2,1-b]furan structure through an acetamide functional group. Its molecular formula is with a molar mass of 359.37 g/mol. The combination of these structural elements is believed to contribute to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C22H17NO4 |
| Molar Mass | 359.37 g/mol |
| CAS Number | 586985-27-5 |
Enzyme Inhibition
Preliminary studies indicate that compounds containing the benzodioxin structure exhibit significant enzyme inhibition properties. Specifically, this compound has shown potential as an inhibitor of key enzymes such as:
- α-glucosidase : Relevant in diabetes management.
- Acetylcholinesterase (AChE) : Important in Alzheimer's disease treatment.
The presence of the benzodioxin structure enhances interactions with these enzymes, potentially leading to therapeutic applications in metabolic and neurodegenerative diseases .
Antitubercular Activity
Research has explored the antitubercular potential of derivatives related to naphtho[2,1-b]furan structures. In silico studies have indicated that such compounds can interact effectively with Mycobacterium tuberculosis targets, suggesting that this compound may also exhibit similar activity .
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of compounds similar to this compound. For instance:
- Synthesis and Evaluation : A study synthesized various naphthofuran derivatives and evaluated their enzyme inhibition properties. Results indicated that certain derivatives exhibited promising activity against α-glucosidase .
- Molecular Docking Studies : In silico docking studies have been conducted to assess binding affinities with target proteins associated with tuberculosis. These studies revealed favorable binding energies for several derivatives, indicating potential for further development .
Future Directions
Given the preliminary findings regarding the biological activity of this compound:
- Further In Vivo Studies : There is a need for in vivo studies to evaluate the pharmacokinetics and therapeutic efficacy of this compound in animal models.
- Mechanistic Studies : Understanding the precise mechanism of action at the molecular level will be crucial for optimizing this compound for therapeutic use.
Q & A
Basic: What are the key synthetic strategies for preparing N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(naphtho[2,1-b]furan-1-yl)acetamide?
Methodological Answer:
The synthesis typically involves multi-step reactions:
Core Benzodioxin Amine Preparation : Start with 2,3-dihydro-1,4-benzodioxin-6-amine, which is often functionalized via sulfonylation or acetylation under basic conditions (pH 9–10) to introduce reactive groups .
Naphthofuran Acetamide Coupling : React the naphtho[2,1-b]furan-1-yl acetic acid derivative (or its activated ester) with the benzodioxin amine. This step commonly uses polar aprotic solvents (e.g., DMF) and activating agents like LiH or carbodiimides to facilitate amide bond formation .
Purification and Validation : Monitor reactions via TLC (hexane:ethyl acetate, 8:2) and purify via column chromatography. Confirm structure using ¹H/¹³C NMR, IR (amide C=O stretch ~1670 cm⁻¹), and elemental analysis .
Basic: How is structural characterization performed for this compound?
Methodological Answer:
A combination of spectroscopic and analytical techniques is employed:
- ¹H/¹³C NMR : Key signals include aromatic protons (δ 6.8–8.2 ppm for benzodioxin and naphthofuran moieties) and acetamide NH (δ ~10 ppm, broad singlet) .
- IR Spectroscopy : Confirm amide bonds (C=O stretch at ~1670 cm⁻¹) and ether linkages (C-O-C at ~1250 cm⁻¹) .
- CHN Analysis : Validate elemental composition (e.g., C% ± 0.3% of theoretical values) .
- Mass Spectrometry : HRMS (ESI+) for molecular ion verification (e.g., [M+H]⁺ calculated vs. observed) .
Advanced: What strategies are used to resolve contradictions in biological activity data for this compound?
Methodological Answer:
Contradictions in biological data (e.g., inconsistent IC₅₀ values) require:
Assay Standardization : Use a reference inhibitor (e.g., acarbose for α-glucosidase assays) and control for variables like enzyme lot variability, pH, and incubation time .
Dose-Response Curves : Perform triplicate experiments with ≥6 concentrations to calculate robust IC₅₀ values. For example, α-glucosidase inhibition studies show moderate activity (IC₅₀ ~81–86 µM) compared to acarbose (37.38 µM) .
Structural Confirmation : Re-validate compound purity via HPLC or crystallography to rule out degradation or isomerization artifacts .
Advanced: How can structure-activity relationships (SAR) be explored for optimizing this compound’s bioactivity?
Methodological Answer:
SAR studies involve:
Functional Group Modifications :
- Replace the naphthofuran moiety with pyridazine or triazole rings to assess π-π stacking effects .
- Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) on the benzodioxin ring to enhance enzyme binding .
Pharmacophore Mapping : Use docking simulations (e.g., AutoDock Vina) to predict interactions with targets like α-glucosidase or kinase domains .
In Vivo Validation : Prioritize derivatives with improved in vitro activity (e.g., IC₅₀ < 50 µM) for pharmacokinetic studies in rodent models .
Advanced: What are the challenges in scaling up the synthesis of this compound for preclinical studies?
Methodological Answer:
Critical challenges include:
Solvent Optimization : Transition from DMF to greener solvents (e.g., cyclopentyl methyl ether) to improve scalability and reduce toxicity .
Catalyst Efficiency : Replace LiH with immobilized catalysts (e.g., polymer-supported carbodiimides) for easier recovery and reuse .
Byproduct Management : Use inline IR or PAT (Process Analytical Technology) to monitor reaction progress and minimize impurities .
Advanced: How can computational methods aid in predicting this compound’s metabolic stability?
Methodological Answer:
Computational tools are used to:
Metabolite Prediction : Software like Schrödinger’s MetaSite identifies likely oxidation sites (e.g., benzodioxin methylene groups) .
CYP450 Inhibition Screening : Molecular dynamics simulations predict interactions with CYP3A4/2D6 isoforms to flag toxicity risks .
ADME Profiling : QSAR models estimate logP (target ~2.5–3.5) and solubility (<10 µg/mL may require formulation tweaks) .
Advanced: What experimental designs are optimal for evaluating this compound’s neuroprotective potential?
Methodological Answer:
In Vitro Models : Use SH-SY5Y neuronal cells under oxidative stress (H₂O₂-induced) to measure viability (MTT assay) and ROS reduction (DCFH-DA probe) .
Target Identification : Perform kinome-wide screening (e.g., KINOMEscan) to identify kinase targets linked to neuroprotection .
Mechanistic Studies : Western blotting for apoptosis markers (Bcl-2, Bax) and autophagy (LC3-II/LC3-I ratio) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
